Cas no 302962-49-8 (Dasatinib)
Dasatinib is een krachtige, oraal actieve tyrosinekinaseremmer die voornamelijk wordt gebruikt voor de behandeling van chronische myeloïde leukemie (CML) en Philadelphia-chromosoom-positieve acute lymfatische leukemie (Ph+ ALL). Het remt meerdere kinasen, waaronder BCR-ABL, SRC-family kinasen, c-KIT en PDGFR, wat resulteert in een breed werkingsspectrum. Dasatinib onderscheidt zich door zijn hogere potentie en betere penetratie van de bloed-hersenbarrière in vergelijking met andere remmers, wat het effectief maakt bij resistente gevallen. Het wordt vaak ingezet bij patiënten met intolerantie of resistentie tegen eerstelijnsbehandelingen. De stof heeft een snelle absorptie en een relatief korte halfwaardetijd, waardoor flexibele doseringsschema's mogelijk zijn.

Dasatinib structure
Productnaam:Dasatinib
CAS-nummer:302962-49-8
MF:C22H26ClN7O2S
MW:488.005541324615
MDL:MFCD11046566
CID:67547
PubChem ID:3062316
Dasatinib Chemische en fysische eigenschappen
Naam en identificatie
-
- DASATINIB
- Dasatinib & its intermediates (R&D)
- Dasatinib & its intermediates
- Dasatinib intermediate
- 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-...
- 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-
- Dasatinib (anhydrous)
- Dasatinib (BMS-354825,Sprycel®)
- Dasatinib anhydrous
- BMS354825
- BMS-354825
- Dasatinib Tablets
- SYR472
- Trelagliptin succinate
- N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
- BMS 354825
- MFCD11046566
- N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
- FT-0650671
- Dasatinib (BMS-354825)
- GTPL5678
- CHEBI:49375
- MLS006010904
- BDBM13216
- NCGC00181129-22
- NCGC00181129-12
- D5949
- BMS 35482513
- CAS-302962-49-8
- DTXCID2020979
- EX-A401
- BCPP000263
- NCGC00181129-03
- AKOS015902363
- NSC759877
- Q-101345
- 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-
- HMS2043N05
- NSC-800087
- MLS003915609
- HMS3265C19
- CS-0100
- SR-00000000554-5
- BMS-354825-03
- HMS3244A06
- BMS 345825
- C22H26ClN7O2S
- NCGC00181129-14
- NCGC00181129-01
- DASATINIB [WHO-DD]
- BMS Dasatinib
- DTXCID50157977
- 302962-49-8 pound not863127-77-9
- N-(2-chloro-6-methyl-phenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methyl-pyrimidin-4-yl]amino]thiazole-5-carboxamide
- BRD-K49328571-001-07-7
- DTXSID50235486
- EN300-123025
- DTXSID4040979
- HY-10181
- cid_3062316
- NS00001968
- anh. dasatinib
- 302962-49-8
- ZBNZXTGUTAYRHI-UHFFFAOYSA-N
- SCHEMBL8226
- N-(2-CHLORO-6-METHYLPHENYL)-2-({6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-METHYLPYRIMIDIN-4-YL}AMINO)-1,3-THIAZOLE-5-CARBOXAMIDE
- n-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide
- HMS3244A05
- Q419940
- D-3307
- Pharmakon1600-01502275
- HMS3244B05
- HMS3654K05
- NSC-759877
- NCGC00181129-02
- NSC-732517
- AC-22749
- BCB03_000715
- NCGC00181129-07
- 5-Thiazolecarboxamide, monohydrate
- Tox21_112736
- dasatinib (anh.)
- HMS3744C11
- 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- DASATINIB [INN]
- DB01254
- NSC800087
- PA-3062316
- s1021
- CHEMBL1421
- CCG-264779
- UNII-RBZ1571X5H
- X78UG0A0RN
- UNII-X78UG0A0RN
- SMR002529551
- GS-6548
- Kinome_3650
- NSC 759877
- SR-00000000554
- N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide
- NCGC00481571-01
- Tox21_112736_1
- AB01273956-02
- 1N1
- NCGC00181129-06
- HMS3265C20
- Sprycel
- MLS004774145
- Sprycel (Bristol Meyers)
- NCGC00181129-05
- AB01273956_03
- HMS3265D20
- Dasatinib [USAN:INN]
- L01XE06
- n-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-1,3-thiazole-5-carboxamide
- Dasatinib,BMS-354825
- BCP9000589
- BRD-K49328571-001-05-1
- CHEBI:70839
- NSC732517
- AR-270/43507994
- anhydrous dasatinib
- HMS3265D19
- Dasatinib (JAN/INN)
- DASATINIB [MI]
- AB01273956-01
- N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}amino)-1,3-thiazole-5-carboxamide
- Z1546610486
- BCP01797
- D03658
- SB17284
- SW208076-5
- AM20080877
- dasatinibum
- N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
- BMS-354825 HYDRATE
- Dasatinib (BMS-354825)?
- BRD-K49328571-001-19-2
- BRD-K49328571-001-15-0
- SDCCGSBI-0061713.P004
- Dasatinib
-
- MDL: MFCD11046566
- Inchi: 1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)
- InChI-sleutel: ZBNZXTGUTAYRHI-UHFFFAOYSA-N
- LACHT: O=C(C1=CN=C(S1)NC2=NC(C)=NC(N3CCN(CC3)CCO)=C2)NC4=C(C=CC=C4Cl)C
Berekende eigenschappen
- Exacte massa: 487.155722g/mol
- Oppervlakte lading: 0
- XLogP3: 3.6
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 9
- Aantal draaibare bindingen: 7
- Monoisotopische massa: 487.155722g/mol
- Monoisotopische massa: 487.155722g/mol
- Topologisch pooloppervlak: 135Ų
- Zware atoomtelling: 33
- Complexiteit: 642
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Oppervlakte lading: 0
- Aantal tautomers: 11
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.4±0.1 g/cm3
- Smeltpunt: 275-286°C
- Kookpunt: No data available
- Vlampunt: No data available
- Oplosbaarheid: Soluble in DMSO (200 mg/mL), ethanol (very poorly ), and water (very poorly ).
- PSA: 134.75000
- LogboekP: 3.46240
Dasatinib Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315; H319; H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Duitsland:3
- Veiligheidsinstructies: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Dasatinib Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123025-0.5g |
N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide |
302962-49-8 | 95% | 0.5g |
$25.0 | 2023-07-04 | |
ChemScence | CS-0100-25g |
Dasatinib |
302962-49-8 | 99.85% | 25g |
$480.0 | 2021-09-02 | |
ChemScence | CS-0100-2g |
Dasatinib |
302962-49-8 | 99.85% | 2g |
$156.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15378-500mg |
Dasatinib (BMS-354825) |
302962-49-8 | 98% | 500mg |
¥895.00 | 2023-09-09 | |
abcr | AB259469-1 g |
N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, 95%; . |
302962-49-8 | 95% | 1g |
€112.00 | 2023-04-27 | |
Key Organics Ltd | GS-6548-5G |
Dasatinib |
302962-49-8 | >97% | 5g |
£164.00 | 2025-02-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1448-500 mg |
Dasatinib |
302962-49-8 | 99.62% | 500MG |
¥2247.00 | 2022-04-26 | |
ChemScence | CS-0100-5g |
Dasatinib |
302962-49-8 | 99.85% | 5g |
$204.0 | 2022-04-27 | |
ChemScence | CS-0100-10g |
Dasatinib |
302962-49-8 | 99.85% | 10g |
$330.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1448-1 mL * 10 mM (in DMSO) |
Dasatinib |
302962-49-8 | 99.62% | 1 mL * 10 mM (in DMSO) |
¥160.00 | 2022-04-26 |
Dasatinib Leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
(CAS:302962-49-8)Dasatinib
Ordernummer:LE023
Voorraadstatus:in Stock
Hoeveelheid:In-house Standard
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Monday, 28 April 2025 10:08
Prijs ($):discuss personally
Dasatinib Gerelateerde literatuur
-
Young-Rang Kim,Young Hye Kim,Sung Woo Kim,Yong Ju Lee,Dong-Eon Chae,Kyung-A Kim,Zee-Won Lee,Nam Doo Kim,Jong-Soon Choi,Insung S. Choi,Kyung-Bok Lee Chem. Commun. 2016 52 11764
-
Shannon L. Faley,Mhairi Copland,Donald Wlodkowic,Walter Kolch,Kevin T. Seale,John P. Wikswo,Jonathan M. Cooper Lab Chip 2009 9 2659
-
3. Dasatinib loaded nanostructured lipid carriers for effective treatment of corneal neovascularizationQingqing Li,Xianwei Yang,Peipei Zhang,Fei Mo,Peiru Si,Ximeng Kang,Menghan Wang,Jiye Zhang Biomater. Sci. 2021 9 2571
-
Jianyi Wang,Qing Chen,Mian Wang,Cheng Zhong Phys. Chem. Chem. Phys. 2017 19 22444
-
5. Gold nanoparticles and reduced graphene oxide-amplified label-free DNA biosensor for dasatinib detectionFahimeh Tahernejad-Javazmi,Mehdi Shabani-Nooshabadi,Hassan Karimi-Maleh New J. Chem. 2018 42 16378
302962-49-8 (Dasatinib) Gerelateerde producten
- 142287-36-3(Pyrimido[4,5-d]pyrimidin-4(1H)-one,2,3-dihydro-7-methyl-1-phenyl-3-[3-[4-(2-thiazolyl)-1-piperazinyl]propyl]-2-thioxo-)
- 936845-85-1(tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate)
- 1159977-25-9(2’-Deschloro-2’-hydroxy Dasatinib)
- 21697-42-7(2-amino-4-methyl-N-(2,4,6-trimethylphenyl)-1,3-thiazole-5-carboxamide)
- 863127-77-9(Dasatinib monohydrate)
- 936845-86-2(tert-Butyl 4-(2-methyl-6-((5-vinylthiazol-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxylate)
- 303987-39-5(2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde)
- 175856-41-4(3H-Pyrazolo[3,4-d]thiazol-3-one,1,2-dihydro-5-[(4-methylphenyl)amino]-)
- 175856-45-8(3H-Pyrazolo[3,4-d]thiazol-3-one,1,2-dihydro-5-[(4-methylphenyl)amino]-1-phenyl-)
- 13807-15-3(4-amino-2-anilino-thiazole-5-carboxamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:302962-49-8)DASATINIB

Zuiverheid:99%/99%
Hoeveelheid:25g/100g
Prijs ($):249.0/865.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:302962-49-8)Dasatinib

Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek